molecular formula C12H12ClF3O3 B14054111 1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14054111
M. Wt: 296.67 g/mol
InChI Key: MXGAVWWHOVJIBX-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O3. This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 3-ethoxy-5-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate or sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. The ethoxy group may influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-methoxy-5-(trifluoromethoxy)phenyl)propan-2-one
  • 1-Chloro-1-(3-ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one
  • 1-Chloro-1-(3-ethoxy-5-(difluoromethoxy)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

Molecular Formula

C12H12ClF3O3

Molecular Weight

296.67 g/mol

IUPAC Name

1-chloro-1-[3-ethoxy-5-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O3/c1-3-18-9-4-8(11(13)7(2)17)5-10(6-9)19-12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

MXGAVWWHOVJIBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)OC(F)(F)F

Origin of Product

United States

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